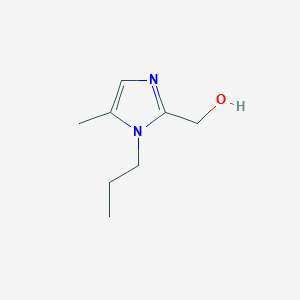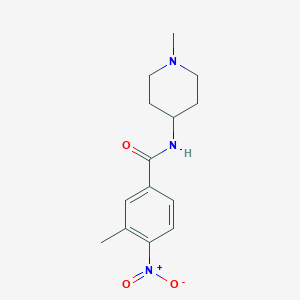![molecular formula C12H14N2O4 B8637414 4-[(3-nitro-phenyl)-acetyl]-morpholine CAS No. 19281-20-0](/img/structure/B8637414.png)
4-[(3-nitro-phenyl)-acetyl]-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-nitro-phenyl)-acetyl]-morpholine is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is characterized by the presence of a morpholine ring and a nitrophenyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 4-[(3-nitro-phenyl)-acetyl]-morpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(3-nitro-phenyl)-acetyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(3-nitro-phenyl)-acetyl]-morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3-nitro-phenyl)-acetyl]-morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
4-[(3-nitro-phenyl)-acetyl]-morpholine can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(4-nitrophenyl)ethan-1-one: This compound has a similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.
1-(Piperidin-4-yl)-2-(3-nitrophenyl)ethan-1-one: This compound has a piperidine ring instead of a morpholine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
19281-20-0 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-4-6-18-7-5-13)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 |
Clave InChI |
YCLQRUDKGXDPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 3-(2-hydroxypropan-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8637391.png)
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)





